2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Overview
Description
2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide to form the intermediate triazole, which is then cyclized with 2-thiophenecarboxaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to yield the corresponding dihydro derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base catalysts like sodium hydride.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated triazoloquinazolines.
Scientific Research Applications
2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in kinase signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinazolines: These compounds share a similar triazoloquinazoline core but differ in the substitution pattern.
1,2,4-triazolo[1,5-a]benzimidazoles: These compounds have a similar triazole ring but are fused with a benzimidazole moiety instead of a quinazoline.
Uniqueness
2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methylthio and thienyl groups enhances its potential as a versatile scaffold for drug development and other applications .
Biological Activity
The compound 2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one , identified by its PubChem CID 3238670, is a member of the quinazoline family known for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C21H20N4OS2
- Molecular Weight : 408.5 g/mol
- IUPAC Name : 2-[(2-methylphenyl)methylsulfanyl]-9-thiophen-2-yl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures to quinazolines exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of quinazoline effectively inhibited paw edema in carrageenan-induced inflammation models. The compound 2e was noted for its high anti-inflammatory activity (AA = 53.41%), significantly reducing pro-inflammatory cytokines such as TNF-α and PGE-2 .
2. Antibacterial Activity
Quinazoline derivatives have been extensively studied for their antibacterial properties. A recent investigation highlighted that certain synthesized quinazoline analogs displayed remarkable activity against Gram-positive bacteria including drug-resistant strains like MRSA and S. pneumoniae. Compounds demonstrated MIC values ranging from 1-16 µg/mL against these pathogens . The structure-activity relationship (SAR) suggested that modifications at specific positions on the quinazoline ring enhanced antibacterial efficacy.
3. Antimicrobial Properties
In addition to antibacterial effects, compounds similar to our target have shown potential as antifungal agents. The inhibition of fungal growth has been linked to the presence of specific functional groups that interact with microbial enzymes .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on various quinazoline derivatives revealed that compounds with a methylsulfanyl group exhibited enhanced anti-inflammatory activities compared to their non-substituted counterparts. The evaluation involved in vivo models where the compounds were administered prior to inducing inflammation .
Case Study 2: Antibacterial Efficacy
In another study focusing on the antibacterial potential of quinazoline derivatives against resistant bacterial strains, compound modifications were systematically analyzed. The results indicated that specific substitutions improved binding affinity to bacterial dihydrofolate reductase (DHFR), leading to higher antibacterial activity .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | MIC (µg/mL) | Notes |
---|---|---|---|
Compound 2e | Anti-inflammatory | - | Significant reduction in TNF-α and PGE-2 |
Compound IX | Antibacterial | 1-16 | Effective against MRSA and S. pneumoniae |
Compound X | Antifungal | - | Inhibited growth of various fungal strains |
Properties
IUPAC Name |
2-methylsulfanyl-9-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-20-14-16-13-15-8-4-2-5-9(19)11(8)12(18(13)17-14)10-6-3-7-21-10/h3,6-7,12H,2,4-5H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTFJXCHCZRMJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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